molecular formula C13H26N4O B14734412 1,3-Bis(piperidin-1-ylmethyl)urea CAS No. 5422-93-5

1,3-Bis(piperidin-1-ylmethyl)urea

Cat. No.: B14734412
CAS No.: 5422-93-5
M. Wt: 254.37 g/mol
InChI Key: HHSZJAYUASPUNY-UHFFFAOYSA-N
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Description

1,3-Bis(piperidin-1-ylmethyl)urea is a chemical compound with the molecular formula C₁₃H₂₆N₄O It consists of a urea core substituted with two piperidin-1-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(piperidin-1-ylmethyl)urea can be synthesized through the nucleophilic addition of piperidine to isocyanate derivatives. One common method involves the reaction of piperidine with a urea derivative under mild conditions. The reaction typically proceeds in the presence of a catalyst or under basic conditions to facilitate the nucleophilic attack on the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(piperidin-1-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea group to amine derivatives.

    Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(piperidin-1-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The urea group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl groups can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(piperidin-1-ylmethyl)benzene: Similar in structure but with a benzene core instead of a urea core.

    1,3-Bis(piperidin-1-ylmethyl)thiourea: Contains a thiourea group instead of a urea group, which can alter its chemical and biological properties.

Uniqueness

1,3-Bis(piperidin-1-ylmethyl)urea is unique due to its specific combination of a urea core with piperidin-1-ylmethyl groups, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

5422-93-5

Molecular Formula

C13H26N4O

Molecular Weight

254.37 g/mol

IUPAC Name

1,3-bis(piperidin-1-ylmethyl)urea

InChI

InChI=1S/C13H26N4O/c18-13(14-11-16-7-3-1-4-8-16)15-12-17-9-5-2-6-10-17/h1-12H2,(H2,14,15,18)

InChI Key

HHSZJAYUASPUNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)NCN2CCCCC2

Origin of Product

United States

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